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molecular formula C12H13NO4 B8410247 N-(2,4-dihydroxybutyl)phthalimide

N-(2,4-dihydroxybutyl)phthalimide

Cat. No. B8410247
M. Wt: 235.24 g/mol
InChI Key: FFUUFOCCRWZVJJ-UHFFFAOYSA-N
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Patent
US07354934B2

Procedure details

1,3-dioxane-4-ylmethylphthalimide (95 g, 390 mmol) was dissolved in a saturated solution of hydrochloric acid in methanol (600 mL) and stirred for 2 days at 80° C. The reaction was then cooled to room temperature, and the acid neutralised to pH 7 with solid NaHCO3. Ethyl acetate (1 L) was added and the mixture was filtered to remove salts. The filtrate was then concentrated under reduced pressure and dried overnight in vacuo. The crude was purified through a silica gel plug (1 kg silica) using 2:98 CH3OH:CH2Cl2 eluent to give the desired N-(2,4-dihydroxybutyl)phthalimide as a white solid (45 g, 50%). 1H NMR (MeOD) δ 1.62 (m, 1H), 1.75 (m, 1H), 3.31 (s, 1H), 3.64 (m, 2H), 3.69 (d, 2H, J=5.1 Hz), 4.06 (sept, 1H), 7.79 (m, 2H), 7.85 (m, 2H).
Name
1,3-dioxane-4-ylmethylphthalimide
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1CCC(C[C:8]2[CH:18]=[CH:17][CH:16]=[C:10]3[C:11]([NH:13][C:14](=[O:15])[C:9]=23)=[O:12])OC1.[C:19]([O-:22])(O)=O.[Na+].C([O:27][CH2:28][CH3:29])(=O)C.[CH3:30]O>Cl>[OH:27][CH:28]([CH2:29][CH2:19][OH:22])[CH2:30][N:13]1[C:14](=[O:15])[C:9]2=[CH:8][CH:18]=[CH:17][CH:16]=[C:10]2[C:11]1=[O:12] |f:1.2|

Inputs

Step One
Name
1,3-dioxane-4-ylmethylphthalimide
Quantity
95 g
Type
reactant
Smiles
O1COC(CC1)CC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
600 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 2 days at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove salts
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The crude was purified through a silica gel plug (1 kg silica)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC(CN1C(C=2C(C1=O)=CC=CC2)=O)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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